Enzymatic Inhibitory Potency: PB17-026-01 vs. Direct Analogue PB17-036-01
PB17-026-01 exhibits approximately 20-fold greater inhibitory activity against SHP2 compared to its direct structural analogue PB17-036-01 in the same enzymatic assay system [1]. Co-crystal structural analysis revealed that both compounds occupy the identical allosteric binding pocket, but PB17-026-01 forms additional polar contacts with its terminal group that contribute to enhanced binding stabilization and superior inhibitory potency [1].
| Evidence Dimension | SHP2 enzymatic inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 38.9 nM |
| Comparator Or Baseline | PB17-036-01 (approximately 20-fold less active, estimated IC50 ≈ 778 nM based on the reported fold difference) |
| Quantified Difference | ~20-fold greater potency for PB17-026-01 |
| Conditions | SHP2 enzymatic assay; co-crystal structures solved and deposited as PDB: 7XHQ (PB17-026-01) and 7XHR (PB17-036-01) |
Why This Matters
This direct head-to-head comparison within the same study demonstrates that minor structural modifications in the terminal group produce profound potency differences, validating PB17-026-01 as the superior starting point for further medicinal chemistry optimization versus its close analogue.
- [1] Luo Y, Li J, Zong Y, Sun M, Zheng W, Zhu J, Liu L, Liu B. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one. J Enzyme Inhib Med Chem. 2023;38(1):398-404. View Source
